5-methyl-3-phenyl-4-isoxazolyl penicillin, also known as oxacillin, is a β-lactam antibiotic belonging to the penicillin group. [, ] It is a narrow-spectrum antibiotic primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus, including penicillinase-producing strains. [, ] Oxacillin is classified as a penicillinase-resistant penicillin due to its structural modification, which provides resistance to breakdown by bacterial enzymes. [, ]
The molecular structure of oxacillin contains a β-lactam ring, which is essential for its antibacterial activity, fused to a thiazolidine ring. [, ] The 5-methyl-3-phenyl-4-isoxazolyl group is attached to the β-lactam ring through an amide bond. [, ] This structural feature confers resistance to penicillinases, allowing it to remain active against bacteria that can inactivate other penicillins. [, ]
Oxacillin exerts its bactericidal effect by inhibiting the synthesis of peptidoglycans, which are essential components of bacterial cell walls. [, ] It binds to and inactivates penicillin-binding proteins (PBPs), enzymes responsible for the final cross-linking step in peptidoglycan synthesis. [, ] This inhibition weakens the bacterial cell wall, leading to cell lysis and death.
Oxacillin is acid-stable, which allows for its oral administration. [] It exhibits good in vitro activity against a wide range of staphylococci, including those resistant to penicillin G. [] The specific physical properties, such as melting point, boiling point, and solubility, are not provided in the given abstracts.
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